Cirsimarin is a natural product found in Cirsium rhinoceros, Microtea debilis, and other organisms with data available.
Cirsimarin
CAS No.: 13020-19-4
VCID: VC21324962
Molecular Formula: C23H24O11
Molecular Weight: 476.4 g/mol
* For research use only. Not for human or veterinary use.

Description |
Cirsimarin is a flavonoid glycoside with the molecular formula C23H24O11 and a molecular weight of 476.4 g/mol . It is known by several synonyms, including Cirsitakaoside and 5-hydroxy-6,7-dimethoxy-2-[4-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyphenyl]chromen-4-one . This compound is found in various plants such as Cirsium rhinoceros, Microtea debilis, Cirsium japonicum, and Scoparia dulcis . Biological ActivitiesCirsimarin exhibits a range of biological activities, including:
PharmacokineticsPharmacokinetic studies of cirsimarin in rats have been conducted using UPLC-MS/MS methods. These studies indicate that cirsimarin has a rapid metabolism with a half-life of approximately 1.1 hours following intravenous administration . The area under the concentration-time curve (AUC) for intravenous administration was found to be 1068.2 ± 359.2 ng/mL·h . Antilipogenic Effects in MiceCirsimarin has been shown to decrease intra-abdominal fat accretion in mice by exerting potent antilipogenic effects. Mice treated with cirsimarin at doses of 25 or 50 mg/kg/day showed significant reductions in retroperitoneal and epididymal fat pad weights compared to controls . Antioxidant and Other Biological ActivitiesCirsimarin's antioxidant properties contribute to its potential health benefits, including protection against oxidative stress and inflammation . Its antimicrobial activity, though less studied, suggests potential applications in combating infections . Table 1: Pharmacokinetic Parameters of Cirsimarin in Rats
Table 2: Effects of Cirsimarin on Fat Deposition in Mice
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CAS No. | 13020-19-4 | |||||||||||||||||||||||
Product Name | Cirsimarin | |||||||||||||||||||||||
Molecular Formula | C23H24O11 | |||||||||||||||||||||||
Molecular Weight | 476.4 g/mol | |||||||||||||||||||||||
IUPAC Name | 5-hydroxy-6,7-dimethoxy-2-[4-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyphenyl]chromen-4-one | |||||||||||||||||||||||
Standard InChI | InChI=1S/C23H24O11/c1-30-15-8-14-17(19(27)22(15)31-2)12(25)7-13(33-14)10-3-5-11(6-4-10)32-23-21(29)20(28)18(26)16(9-24)34-23/h3-8,16,18,20-21,23-24,26-29H,9H2,1-2H3/t16-,18-,20+,21-,23-/m1/s1 | |||||||||||||||||||||||
Standard InChIKey | RETJLKUBHXTIGH-FZFRBNDOSA-N | |||||||||||||||||||||||
Isomeric SMILES | COC1=C(C(=C2C(=C1)OC(=CC2=O)C3=CC=C(C=C3)O[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)CO)O)O)O)O)OC | |||||||||||||||||||||||
Canonical SMILES | COC1=C(C(=C2C(=C1)OC(=CC2=O)C3=CC=C(C=C3)OC4C(C(C(C(O4)CO)O)O)O)O)OC | |||||||||||||||||||||||
Synonyms | 2-[4-(b-D-Glucopyranosyloxy)phenyl]-5-hydroxy-6,7-dimethoxy-4H-1-Benzopyran-4-one; 5,4'-Dihydroxy-6,7-dimethoxyflavone 4'-O-b-D-glucoside | |||||||||||||||||||||||
PubChem Compound | 159460 | |||||||||||||||||||||||
Last Modified | Aug 15 2023 |
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